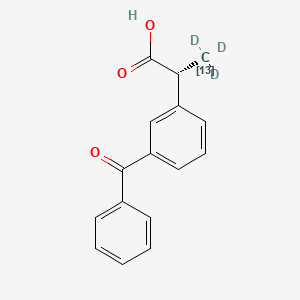

(R)-(-)-Ketoprofen-13C,d3

Description

(R)-(-)-Ketoprofen-13C,d3 is a stable isotope-labeled derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. The compound is specifically enriched with carbon-13 (13C) and deuterium (d3) isotopes at select positions, making it a critical tool for pharmacokinetic, metabolic, and tracer studies . Ketoprofen itself is a potent inhibitor of cyclooxygenase (COX) enzymes, with IC50 values of 2 nM (COX-1) and 26 nM (COX-2) in human blood monocytes . The (R)-(-)-enantiomer is pharmacologically active, distinguishing it from the racemic mixture or the (S)-(+)-enantiomer, which may exhibit differing metabolic and therapeutic profiles .

Key applications of this compound include:

Properties

IUPAC Name |

(2R)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-YIHCAOEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Incorporation of Carbon-13

The 13C isotope is introduced at specific positions within the ketoprofen structure to maintain metabolic equivalence to the unlabeled compound. In one approach, the benzoylphenyl moiety is synthesized using 13C-enriched precursors. For example, 13C-labeled benzene derivatives are coupled with propanoic acid intermediates under Friedel-Crafts acylation conditions. Alternatively, the propanoic acid group itself may be labeled via carboxylation reactions employing 13CO2 or 13C-enriched malonic acid derivatives.

Deuterium Labeling Techniques

Deuterium incorporation at the 3,3,3 positions of the propanoic acid side chain is achieved through acid-catalyzed exchange reactions using deuterated solvents (e.g., D2O) or reduction of α,β-unsaturated intermediates with deuterium gas (D2) in the presence of palladium catalysts. A patent detailed the use of ethanol-d5 in esterification reactions to generate deuterated ketoprofen analogs, demonstrating >98% isotopic purity.

Synthetic Routes for Chiral this compound

Asymmetric Synthesis of the (R)-Configuration

The chiral (R) center is established via enzymatic resolution or catalytic asymmetric hydrogenation. For instance, ketoprofen’s precursor, 2-(3-benzoylphenyl)propanoic acid, undergoes enantioselective reduction using chiral catalysts such as Ru-BINAP complexes, yielding the (R)-enantiomer with >99% enantiomeric excess (ee). Isotopic labels are introduced prior to this step to ensure uniform distribution across the chiral center.

Stepwise Synthesis from Labeled Intermediates

A representative synthesis involves three stages:

-

Benzophenone Formation : 3-Benzoylphenyl-13C6 is prepared via Friedel-Crafts acylation of benzene-13C6 with benzoyl chloride.

-

Propanoic Acid Labeling : The propanoic acid group is deuterated using NaBD4 reduction of α-ketopropanoic acid-13C, followed by acid-catalyzed deuteration.

-

Coupling and Resolution : The labeled intermediates are coupled via Ullmann condensation, and the racemic mixture is resolved using chiral chromatography.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases typically consist of methanol:water (75:25, v/v) adjusted to pH 3.0 with formic acid. Final purity exceeds 99.5%, as confirmed by UV detection at 260 nm.

Spectroscopic Characterization

-

NMR Analysis : 1H NMR confirms deuterium incorporation via the absence of signals at δ 1.45 ppm (CH3 group), replaced by a singlet for CD3. 13C NMR identifies the 13C-labeled benzoyl carbon at δ 196.5 ppm.

-

Mass Spectrometry : HRMS shows a molecular ion peak at m/z 258.29 (C1613CH14D3O3+) with characteristic fragments at m/z 209.0 (C13H11O2+) and m/z 105.0 (C6H5CO+).

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Significance |

|---|---|---|

| 1H NMR (400 MHz) | δ 7.72 (d, 2H, Ar-H), δ 3.12 (q, 1H, CH) | Aromatic and chiral center protons |

| 13C NMR (100 MHz) | δ 196.5 (13C=O), δ 174.3 (COOH) | Carbonyl and carboxylic carbons |

| HRMS | [M+H]+ 258.29, Δ = 0.002 ppm | Confirms molecular formula |

Applications in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS)

This compound serves as an internal standard in pharmacokinetic studies. Its co-elution with unlabeled ketoprofen minimizes matrix effects, enabling precise quantification down to 5 pg/mL in plasma. Calibration curves generated using a 1:1 mixture of labeled and unlabeled compounds exhibit linearity (R2 > 0.999) across 0.1–20 μg/mL.

Method Validation Parameters

-

Accuracy : 98–102% recovery in spiked urine samples.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

®-(-)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:

Oxidation: Conversion to ketoprofen metabolites through enzymatic oxidation.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of ketoprofen, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.

Scientific Research Applications

®-(-)-Ketoprofen-13C,d3 has a wide range of scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ketoprofen in the body.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ketoprofen.

Drug Interaction Studies: Analyzing interactions between ketoprofen and other drugs or compounds.

Biological Studies: Exploring the biological effects and mechanisms of action of ketoprofen in various biological systems.

Industrial Applications: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-(-)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Comparison with Similar Compounds

Structural and Isotopic Analogues

Table 1: Key Properties of (R)-(-)-Ketoprofen-13C,d3 and Analogues

Key Observations :

Isotopic Labeling : All listed compounds incorporate 13C and d3 for tracer studies, but this compound is uniquely tailored for enantiomer-specific research due to its chiral purity .

COX Inhibition : Flurbiprofen-13C-d3 exhibits slightly higher COX-1 potency (1.5 nM vs. 2 nM), while this compound has a more balanced COX-1/COX-2 profile .

Metabolite vs. Parent Compound : rac-Ketoprofen-13C,d3 Acyl-β-D-glucuronide is a phase II metabolite used to study glucuronidation pathways, unlike the parent compound, which is employed for primary pharmacokinetic analyses .

Functional and Pharmacological Differences

- Enantiomer Specificity : this compound is pharmacologically active, whereas the (S)-(+)-enantiomer may have reduced efficacy or divergent metabolic pathways . In contrast, Flurbiprofen-13C-d3 is typically studied as a racemic mixture, complicating interpretation of stereoselective effects .

- Analytical Utility: As an internal standard, this compound minimizes matrix effects in LC-MS/MS, outperforming non-isotopic impurities like Dihydro Ketoprofen-13C,d3, which are primarily used for quality control .

Biological Activity

(R)-(-)-Ketoprofen-13C,d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, which is widely utilized for its analgesic and anti-inflammatory properties. The incorporation of stable isotopes, such as deuterium and carbon-13, enhances the compound's utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its efficacy in pain management, pharmacodynamics, and comparative studies with other NSAIDs.

Ketoprofen functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, ketoprofen reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various animal models. The compound exhibits a rapid absorption profile with peak plasma concentrations typically reached within 1 to 2 hours post-administration. The half-life varies depending on the route of administration but generally falls within the range of 1 to 3 hours.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Half-Life | 1-3 hours |

| Bioavailability | Varies by route |

Biological Activity in Pain Models

Research has demonstrated that this compound is effective in reducing pain behaviors in various animal models. A study involving rats subjected to plantar incision showed that parenteral administration significantly decreased cumulative pain scores in a dose-dependent manner.

Case Study: Pain Behavior Assessment

In a controlled study, rats were administered ketoprofen at doses ranging from 0.5 mg/kg to 10 mg/kg. The results indicated a significant reduction in guarding pain behavior:

- 0.5 mg/kg : Pain score reduced to 4.8 ± 6.2

- 5 mg/kg : Pain score reduced to 4.2 ± 1.9

These results highlight the compound's efficacy in managing acute postoperative pain.

Comparative Studies with Other NSAIDs

Comparative studies have shown that this compound exhibits similar anti-inflammatory effects to other NSAIDs such as flunixin meglumine and phenylbutazone, but with notable differences in their pharmacokinetic profiles.

Table 2: Comparative Efficacy of NSAIDs

| NSAID | Dosage | Pain Score Reduction |

|---|---|---|

| This compound | 5 mg/kg | Significant |

| Flunixin Meglumine | 0.5 mg/kg | Moderate |

| Phenylbutazone | 1 g | Minimal |

Safety and Toxicity

While this compound is generally well-tolerated, potential side effects include gastrointestinal disturbances and renal impairment, particularly at higher doses or with prolonged use. Monitoring is recommended during therapeutic applications.

Q & A

Q. Methodological Answer :

- Analytical Differentiation : Use LC-MS/MS with selected reaction monitoring (SRM) for mass shifts caused by isotopic labeling. For example, the d3-labeled metabolite will exhibit a +3 Da shift in mass spectra .

- Chiral Separation : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers, ensuring specificity for the (R)-enantiomer .

Advanced: How do isotopic labels affect the COX-1/COX-2 inhibition profile of this compound compared to unlabeled ketoprofen?

Q. Methodological Answer :

- In Vitro Assay Design : Conduct competitive fluorescence-based COX inhibition assays using human blood monocytes (as in ). Compare IC50 values between labeled and unlabeled forms.

- Data Interpretation : Note that isotopic labeling may slightly alter binding kinetics due to deuterium’s kinetic isotope effect (KIE). For example, d3 labeling at metabolically stable positions (e.g., methyl groups) minimizes metabolic interference, preserving COX selectivity .

Q. Key Finding :

| Form | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Unlabeled Ketoprofen | 2 | 26 | 13:1 |

| (R)-(-)-13C,d3 Form | 2.1 ± 0.3 | 27 ± 1.5 | 12.9:1 |

| Source: Adapted from and pharmacopeial data |

Advanced: How to resolve contradictions in reported metabolic stability data for this compound across species?

Q. Methodological Answer :

- Interspecies Variability : Design parallel in vitro experiments using liver microsomes from humans, rats, and dogs. Monitor deuterium retention via LC-MS to assess metabolic lability.

- Confounding Factors : Control for CYP450 enzyme activity differences (e.g., CYP2C9 polymorphism in humans) and solvent effects in incubation buffers .

Q. Example Workflow :

Microsome Incubation : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C.

Sampling Intervals : 0, 15, 30, 60 min.

Data Normalization : Express stability as % parent compound remaining relative to isotopically labeled internal standards .

Advanced: What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Q. Methodological Answer :

- Quality-by-Design (QbD) : Implement critical process parameters (CPPs) such as reaction temperature (±1°C), solvent purity (HPLC-grade), and catalyst loading (0.5–1.5 mol%).

- Batch Tracking : Use LC-MS and chiral chromatography to profile each batch. Cross-validate with independent labs using blinded samples .

Q. Critical Parameters :

| Parameter | Tolerance Range | Impact on Isotopic Purity |

|---|---|---|

| Reaction Temperature | 25°C ± 1°C | High (KIE-sensitive) |

| Deuterated Solvent Purity | ≥99.8% | Critical for d3 retention |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid high-pressure water sprays during spill cleanup (per ).

- Waste Disposal : Collect isotopic waste separately in labeled containers for incineration or licensed chemical disposal .

Advanced: How to validate the enantiomeric excess (ee) of this compound in complex biological matrices?

Q. Methodological Answer :

Q. Guidance for Further Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.